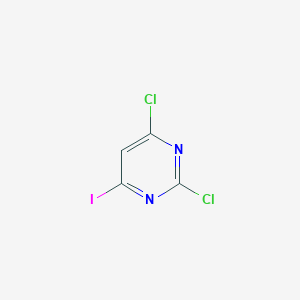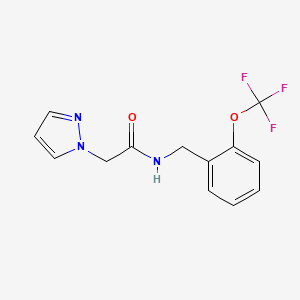![molecular formula C12H17BrClN B2745664 3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride CAS No. 2580198-09-8](/img/structure/B2745664.png)
3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride” is a chemical compound . It’s a derivative of phenylacetic acid containing a bromine atom in the para position .
Molecular Structure Analysis
The molecular structure of “3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride” is represented by the InChI code: 1S/C12H16BrN.ClH/c1-2-12(8-14-9-12)7-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride” include a molecular weight of 290.63 . Other properties like color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Azetidines
3-[(4-Bromophenyl)methyl]-3-ethylazetidine hydrochloride shows significant synthetic utility, enabling the preparation of various functionalized azetidines. These include 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. Additionally, it serves as a precursor for synthesizing 3-ethylideneazetidines, which are pivotal in generating novel spirocyclic azetidine building blocks and other functionalized azetidines (Stankovic et al., 2013).
Antimicrobial Applications
Synthesis and Characterization as Antimicrobial Agents
Research on derivatives of 3-[(4-Bromophenyl)methyl]-3-ethylazetidine includes the synthesis and characterization of compounds that have shown potential as antimicrobial agents. This is exemplified by the creation and antimicrobial evaluation of substituted phenyl azetidines, highlighting the role of such derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).
Antiviral Applications
Antiviral Activity of Derivatives
Some derivatives synthesized from 3-[(4-Bromophenyl)methyl]-3-ethylazetidine have been explored for antiviral activities. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives, developed through modifications involving 3-[(4-Bromophenyl)methyl]-3-ethylazetidine structures, demonstrated marked inhibition of retrovirus replication, including HIV, in cell culture. These findings suggest the potential utility of these compounds in antiviral therapy (Hocková et al., 2003).
Chemical Building Blocks
Utility as Chemical Building Blocks
The versatility of 3-[(4-Bromophenyl)methyl]-3-ethylazetidine hydrochloride extends beyond its direct applications, serving as a fundamental building block in the synthesis of diverse chemical entities. This includes its role in constructing complex molecules with potential applications in medicinal chemistry and drug development, showcasing its broad utility in synthetic organic chemistry (Van Hende et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methyl]-3-ethylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-2-12(8-14-9-12)7-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDABLIXZRWKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

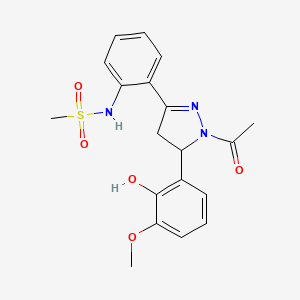
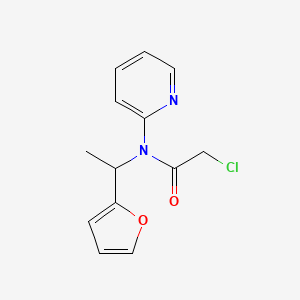
![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)
![6-Cyclopropyl-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2745587.png)

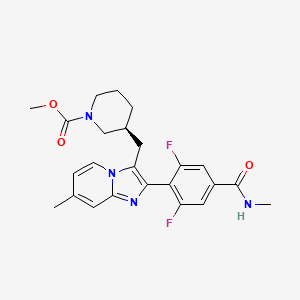
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2745593.png)
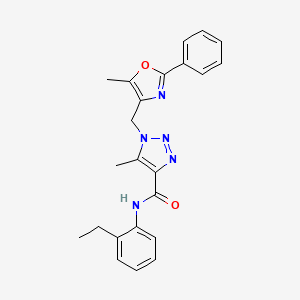
![3-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2745597.png)
